4,6-dihydroxy-1-methyl-1H-indole-2-carboxylicacid
Description
4,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid is an indole derivative characterized by hydroxyl groups at positions 4 and 6, a methyl group at position 1, and a carboxylic acid moiety at position 2. Indole derivatives are critical in medicinal chemistry due to their prevalence in bioactive molecules and natural products.
Properties
Molecular Formula |
C10H9NO4 |
|---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
4,6-dihydroxy-1-methylindole-2-carboxylic acid |
InChI |
InChI=1S/C10H9NO4/c1-11-7-2-5(12)3-9(13)6(7)4-8(11)10(14)15/h2-4,12-13H,1H3,(H,14,15) |
InChI Key |
HASBYQROBDPLLT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis Starting from 5,6-Dihydroxyindole-2-carboxylic Acid (DHICA)
A closely related compound, 5,6-dihydroxy-1H-indole-2-carboxylic acid (DHICA), serves as a precursor or analogue. Its synthesis is well-documented and involves oxidation of L-DOPA under anaerobic conditions:
- Procedure:
- Dissolve L-DOPA (1 g, 5.07 mmol) in deionized water (500 mL) under nitrogen atmosphere with vigorous stirring.
- Add a mixture of potassium hexacyanoferrate(III) (K3[Fe(CN)6], 6.68 g, 20.3 mmol) and potassium bicarbonate (KHCO3, 2.54 g, 25.4 mmol) in water (60 mL) gradually.
- Add sodium hydroxide (NaOH, 3 M, 25 mL) and stir for 15 minutes.
- Quench with sodium metabisulfite (Na2S2O5), adjust pH to 3 with HCl (3 M).
- Extract with ethyl acetate, dry over sodium sulfate, and evaporate solvent to yield DHICA as a greyish powder (yield ~86%).
This method is performed under inert atmosphere to prevent unwanted oxidation.
Methylation at N-1 Position
The N-methylation of indole derivatives can be achieved via:
- Fischer indole synthesis or
- Direct methylation of the indole nitrogen using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
For example, 1-methyl-1H-indole-2-carboxylic acid can be prepared by methylating 1H-indole-2-carboxylic acid derivatives, followed by purification steps involving acidification and crystallization.
Hydroxylation at Positions 4 and 6
Hydroxyl groups at the 4 and 6 positions are introduced by:
- Starting with methoxy-substituted indole-2-carboxylates (e.g., 5,6-dimethoxy-1H-indole-2-carboxylic acid methyl ester).
- Demethylation using boron tribromide (BBr3) in dichloromethane at low temperatures (e.g., –40 °C) to yield the corresponding dihydroxy compound.
This demethylation step is critical to obtain the catechol-like hydroxyl pattern on the indole ring.
Esterification and Hydrolysis
Often, the carboxylic acid group is protected as a methyl ester during intermediate steps to facilitate reactions such as substitutions or palladium-catalyzed couplings. After functionalization, the ester is hydrolyzed back to the acid:
Palladium-Catalyzed Amination for Further Functionalization
Representative Synthesis Scheme Summary
Research Findings and Applications
- The hydroxylated and methylated indole-2-carboxylic acids have been investigated for their potential as HIV-1 integrase inhibitors, exploiting the carboxyl group for metal chelation in the enzyme active site.
- The methylation at N-1 and hydroxylation pattern influence biological activity and solubility, critical for pharmaceutical development.
- Synthetic methods emphasize mild conditions and inert atmospheres to preserve sensitive hydroxyl groups and prevent oxidative degradation.
Summary Table of Key Preparation Data for 4,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic Acid
| Parameter | Details |
|---|---|
| Molecular Formula | C10H9NO4 |
| Molecular Weight | 207.18 g/mol |
| CAS Number | 126434-73-9 |
| Starting Material | L-DOPA or substituted indole-2-carboxylic acids |
| Critical Reagents | K3[Fe(CN)6], KHCO3, NaOH, methyl iodide, BBr3 |
| Reaction Conditions | Anaerobic oxidation, reflux esterification, low-temp demethylation |
| Typical Yields | 85-90% per step |
| Purification Methods | Extraction, crystallization, column chromatography |
| Key Functionalization Steps | N-methylation, hydroxylation via demethylation, ester hydrolysis |
Chemical Reactions Analysis
Types of Reactions
4,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
4,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid has various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in biological processes and potential therapeutic effects.
Medicine: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,6-dihydroxy-1-methyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. It can bind to multiple receptors, influencing biological processes such as cell signaling and metabolism. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Substituent Variations
The table below highlights key structural differences and similarities between 4,6-dihydroxy-1-methyl-1H-indole-2-carboxylic acid and related compounds:
Physicochemical Properties
- Polarity and Solubility : The 4,6-dihydroxy derivative is expected to exhibit higher aqueous solubility compared to chloro- or methoxy-substituted analogs (e.g., 7-chloro-3-methyl and 5,7-dimethoxy derivatives) due to its polar hydroxyl groups. Methoxy groups (electron-donating) and chloro substituents (electron-withdrawing) reduce polarity, increasing lipophilicity .
- Melting Points: Indole-6-carboxylic acid (mp 256–259°C) has a significantly higher melting point than indole-5-carboxylic acid (mp 208–210°C), likely due to differences in hydrogen-bonding networks .
Biological Activity
4,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid (also known as DHICA) is a derivative of indole that has garnered attention for its diverse biological activities. This compound is particularly noted for its potential as an antimicrobial, antifungal, and anticancer agent. This article aims to provide a comprehensive overview of the biological activity of DHICA, supported by data tables and relevant case studies.
The molecular formula of 4,6-dihydroxy-1-methyl-1H-indole-2-carboxylic acid is with a molecular weight of approximately 199.18 g/mol. It features two hydroxyl groups at positions 4 and 6, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that DHICA exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Table 1: Antimicrobial Activity of DHICA
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antifungal Activity
DHICA has also shown promising antifungal activity. Studies have reported its efficacy against common fungal pathogens such as Candida albicans. The compound appears to inhibit fungal growth by affecting cell membrane integrity and disrupting ergosterol synthesis, a key component of fungal cell membranes .
Table 2: Antifungal Activity of DHICA
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16 µg/mL |
| Aspergillus niger | 32 µg/mL |
Anticancer Properties
The anticancer potential of DHICA has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways. Notably, derivatives of DHICA have been synthesized to enhance its potency against specific cancer types, including breast and colon cancers .
Case Study: Effect on Breast Cancer Cells
A study investigated the effects of DHICA on MCF-7 breast cancer cells. Results indicated that treatment with DHICA led to a significant reduction in cell viability and increased apoptosis rates compared to untreated controls. The IC50 value was determined to be approximately 15 µM, indicating substantial anticancer activity .
Structure-Activity Relationship (SAR)
The biological activity of DHICA can be influenced by structural modifications. Research has shown that substituents at various positions on the indole ring can enhance or reduce its biological efficacy. For instance, the introduction of halogenated groups at the C3 position has been associated with improved inhibitory effects against HIV-1 integrase, suggesting that similar modifications could enhance the anticancer and antimicrobial properties of DHICA derivatives .
Table 3: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Halogenation at C3 | Increased potency against integrase |
| Hydroxyl group at C4 | Enhanced antimicrobial activity |
| Methylation at N1 | Improved solubility and bioavailability |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4,6-dihydroxy-1-methyl-1H-indole-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : Use a two-step approach involving (i) cyclization of substituted aniline derivatives with chloroacetic acid under reflux (3–5 h) and (ii) hydroxylation at positions 4 and 6 via catalytic oxidation. Acetic acid is a common solvent, and sodium acetate acts as a base to stabilize intermediates . Optimize reaction time and temperature (e.g., 80–100°C) to minimize side products. Yield improvements (>70%) are achievable by controlling stoichiometry (1.1:1 ratio of aldehyde to thiazolone precursors) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Purity : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Compare retention times against commercial standards (e.g., indole-2-carboxylic acid derivatives) .
- Structural Confirmation : Use H and C NMR to verify hydroxyl and methyl group positions. IR spectroscopy identifies carboxylic acid (C=O stretch ~1700 cm) and hydroxy groups (broad peak ~3200–3500 cm) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Data : Limited stability data exist, but related indole-2-carboxylic acid derivatives remain stable at room temperature in inert atmospheres. Avoid prolonged exposure to light, moisture, or acidic/basic conditions, which may hydrolyze the carboxylic acid group . Conduct accelerated stability studies (40°C/75% RH for 6 months) with TGA/DSC to assess decomposition thresholds .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity for hydroxylation at positions 4 and 6?
- Methodology :
- Catalytic Systems : Test transition-metal catalysts (e.g., Pd/Cu) in hydroxylation reactions. Fluorinated analogs (e.g., 4,6-difluoro derivatives) show that electron-withdrawing groups direct substitution patterns, suggesting electrophilic aromatic substitution mechanisms .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while protic solvents (acetic acid) favor protonation at reactive sites .
Q. What computational methods predict the biological activity of 4,6-dihydroxy derivatives?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2 or kinase domains). Indole cores often bind hydrophobic pockets, while hydroxyl groups participate in hydrogen bonding .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with observed bioactivity. Fluorine or methoxy groups at positions 4/6 enhance metabolic stability in related compounds .
Q. How do substituents at positions 1 and 2 influence the compound’s physicochemical properties?
- Data Analysis :
- Methyl at N-1 : Increases lipophilicity (logP ~2.5) compared to unsubstituted indoles, improving membrane permeability .
- Carboxylic Acid at C-2 : Enhances water solubility at physiological pH but may limit blood-brain barrier penetration. Esterify the carboxylic acid (e.g., ethyl ester) to probe bioavailability .
Data Contradiction and Resolution
Q. How should researchers address discrepancies in reported stability data for indole-2-carboxylic acid derivatives?
- Resolution Strategy :
- Multi-Method Validation : Combine TGA (thermal stability), HPLC (chemical stability), and accelerated degradation studies. For example, conflicting reports on decomposition products (e.g., indole quinones vs. ring-opened species) require LC-MS/MS for unambiguous identification .
- Environmental Controls : Standardize storage protocols (e.g., desiccated, -20°C, argon atmosphere) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
